4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile
Description
4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile (CAS 1020718-23-3) is a fluorinated aromatic nitrile derivative with the molecular formula C₉H₅F₄NO and a molecular weight of 219.14 g/mol . Structurally, it features a phenylacetonitrile backbone (PhCH₂CN) substituted with a fluoro group at the para position and a trifluoromethoxy group at the meta position. This compound is characterized by a boiling point of 91°C at 1 mm Hg and is classified under UN3276 due to its nitrile functionality. Its hazards include skin irritation (H312), acute toxicity via oral (H302) and inhalation (H332) routes, necessitating careful handling .
Fluorinated acetonitriles like this compound are critical intermediates in pharmaceutical and agrochemical synthesis, where fluorine and trifluoromethoxy groups enhance metabolic stability and lipophilicity of target molecules.
Structure
3D Structure
Properties
Molecular Formula |
C10H5F4NO2 |
|---|---|
Molecular Weight |
247.15 g/mol |
IUPAC Name |
3-[4-fluoro-3-(trifluoromethoxy)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5F4NO2/c11-7-2-1-6(8(16)3-4-15)5-9(7)17-10(12,13)14/h1-2,5H,3H2 |
InChI Key |
OXAGLGKDVWKLHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC#N)OC(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile typically involves the reaction of 4-fluoro-3-(trifluoromethoxy)benzoyl chloride with acetonitrile under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The benzoylacetonitrile moiety can undergo oxidation and reduction reactions, resulting in the formation of different functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce alcohols, ketones, or amines.
Scientific Research Applications
4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to target proteins, leading to inhibition or modulation of their activity. The benzoylacetonitrile moiety can participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Fluoro and Trifluoromethoxy vs. Methoxy and Trifluoromethyl
- 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile (CAS 1000555-32-7) Molecular Formula: C₁₀H₈F₃NO Molecular Weight: 215.17 g/mol Key Differences: Replaces the fluoro and trifluoromethoxy groups with a methoxy and trifluoromethyl group. Applications: Widely used in pharmaceuticals and agrochemicals due to its dual functionality for introducing methoxy and trifluoromethyl groups into complex molecules .
Positional Isomerism in Fluorinated Phenylacetonitriles
5-Fluoro-2-(trifluoromethyl)phenylacetonitrile (CAS 239087-12-8)
- Structure : Fluoro at meta (C5), trifluoromethyl at ortho (C2).
- Comparison : Positional isomerism significantly impacts electronic properties. The ortho-trifluoromethyl group may sterically hinder reactions at the benzene ring compared to the meta-substituted trifluoromethoxy group in the target compound .
- 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile (CAS 239087-10-6) Structure: Fluoro at ortho (C2), trifluoromethyl at para (C4).
Benzonitrile Derivatives vs. Phenylacetonitriles
- 4-Fluoro-3-(trifluoromethoxy)benzonitrile (CAS 886501-14-0) Molecular Formula: C₈H₃F₄NO Molecular Weight: 205.11 g/mol Key Difference: A benzonitrile (CN directly attached to benzene) rather than a phenylacetonitrile (CH₂CN side chain). Applications: Used as a precursor in electronic materials due to its compact structure and strong electron-withdrawing effects . Comparison: The absence of the CH₂ spacer reduces flexibility, limiting its utility in synthesizing branched molecules compared to phenylacetonitriles.
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C/mmHg) | Key Substituents |
|---|---|---|---|---|---|
| 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile | 1020718-23-3 | C₉H₅F₄NO | 219.14 | 91/1 | 4-F, 3-OCF₃ |
| 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile | 1000555-32-7 | C₁₀H₈F₃NO | 215.17 | Not reported | 4-OCH₃, 3-CF₃ |
| 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile | 239087-12-8 | C₉H₅F₄N | 203.14 | Not reported | 5-F, 2-CF₃ |
| 4-Fluoro-3-(trifluoromethoxy)benzonitrile | 886501-14-0 | C₈H₃F₄NO | 205.11 | Not reported | 4-F, 3-OCF₃ (benzonitrile) |
Research Findings and Trends
- Electronic Effects : Trifluoromethoxy groups (-OCF₃) are stronger electron-withdrawing groups than methoxy (-OCH₃), making the target compound more reactive in nucleophilic substitutions .
- Positional Influence : Meta-substituted fluoro and trifluoromethoxy groups in the target compound enhance steric accessibility for further functionalization compared to ortho-substituted analogs .
- Safety Profiles : Nitriles with shorter alkyl chains (e.g., benzonitriles) often exhibit higher acute toxicity due to faster release of cyanide ions compared to phenylacetonitriles .
Biological Activity
4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile is a fluorinated compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, including antimicrobial and cytotoxic properties, and presents relevant data in tabular form.
- Chemical Formula : C9H5F4N
- Molecular Weight : 217.14 g/mol
- Structure : The compound features a benzoyl group substituted with a trifluoromethoxy group and a cyano group, contributing to its unique reactivity and biological profile.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of various fluorinated compounds against a range of bacterial strains, suggesting that the trifluoromethoxy substitution enhances antibacterial potency.
| Compound Structure | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.008 | Staphylococcus aureus |
| Other Fluorinated Compounds | 0.03 - 0.06 | Escherichia coli, Streptococcus pneumoniae |
The minimum inhibitory concentration (MIC) values indicate that this compound could be more effective than traditional antibiotics like ampicillin and streptomycin against certain strains .
Cytotoxicity Studies
Cytotoxicity assays have been conducted using human liver cancer cells (HepG2) and mouse fibroblast cells (NIH 3T3). The results demonstrated that this compound exhibits selective toxicity towards cancer cells while maintaining lower toxicity levels in normal cells.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| HepG2 | 5.0 | >10 |
| NIH 3T3 | 50.0 | - |
The selectivity index indicates that the compound is significantly more toxic to cancer cells compared to normal cells, suggesting its potential as an anticancer agent .
The proposed mechanism of action for this compound includes:
- Inhibition of DNA Synthesis : Similar compounds have shown the ability to damage bacterial DNA, leading to cell death.
- Protein Synthesis Inhibition : Some studies suggest a dual mechanism where the compound may also inhibit protein synthesis in microbial cells, further enhancing its antibacterial effects .
Case Studies
- Antibacterial Efficacy : A recent case study evaluated the effectiveness of this compound against drug-resistant bacterial strains. The results indicated that it could overcome resistance mechanisms present in certain pathogens.
- Cancer Treatment Trials : Preliminary trials involving HepG2 cell lines showed promising results in reducing cell viability, warranting further investigation into its use as an anticancer drug.
Q & A
Basic: What are the recommended synthetic routes for 4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile, and how is purity validated?
Answer:
A common approach involves coupling 4-fluoro-3-(trifluoromethoxy)benzoyl chloride with acetonitrile derivatives under basic conditions. For example, intermediates like 4-(trifluoromethoxy)benzoyl chloride (CAS 36823-88-8) are reacted with cyanoacetate salts to form the acetonitrile moiety . Purity validation typically employs high-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS). Structural confirmation is achieved via H/C NMR and Fourier-transform infrared spectroscopy (FT-IR) to verify the presence of carbonyl (C=O) and nitrile (C≡N) groups .
Advanced: How can computational modeling resolve discrepancies in the compound’s reactivity across different solvents?
Answer:
Density Functional Theory (DFT) calculations can predict solvation effects on reaction pathways. For instance, discrepancies in nucleophilic addition rates (e.g., with Grignard reagents) may arise from solvent polarity effects on transition states. By simulating the compound’s electron density maps (e.g., using B3LYP/6-31G* basis sets), researchers can identify solvent-dependent stabilization of intermediates. Experimental validation via kinetic studies in polar (DMSO) vs. nonpolar (toluene) solvents, coupled with NMR monitoring, can reconcile computational predictions with empirical data .
Basic: Which spectroscopic techniques are optimal for characterizing this compound’s structure?
Answer:
- Mass Spectrometry (MS): Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 219.14 for CHFNO) and fragmentation patterns to confirm substituent positions .
- NMR: F NMR is critical for resolving trifluoromethoxy (-OCF) and fluorine signals, while H NMR identifies aromatic protons and coupling constants .
- X-ray Diffraction: Single-crystal X-ray crystallography definitively assigns spatial arrangements of the benzoyl and acetonitrile groups .
Advanced: How to address conflicting reports on this compound’s stability under acidic conditions?
Answer:
Contradictions may stem from varying acid strengths or trace impurities. A systematic approach includes:
- Controlled Hydrolysis Studies: React the compound with HCl (1M–6M) at 25–80°C, monitoring degradation via HPLC.
- Isolation of Byproducts: LC-MS can identify hydrolysis products (e.g., carboxylic acids or amides), clarifying degradation pathways.
- Computational pKa Analysis: Predict protonation sites using software like Gaussian to explain stability differences .
Basic: What derivatives of this compound are biologically active, and how do substitution patterns affect activity?
Answer:
Derivatives like N-(4-Fluoro-3-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide (CAS 1366406-64-5) show antiviral potential . Substitution at the acetonitrile group (e.g., replacing -CN with -COOH) alters bioavailability. For example, 3-Fluoro-5-(trifluoromethoxy)benzylamine derivatives exhibit enhanced solubility and receptor binding compared to the parent compound .
Advanced: How does the trifluoromethoxy group’s electronic nature influence catalytic coupling reactions?
Answer:
The -OCF group is a strong electron-withdrawing moiety, lowering the electron density of the aromatic ring and directing electrophilic substitution. In Suzuki-Miyaura couplings, this enhances oxidative addition rates with palladium catalysts. Researchers can optimize conditions (e.g., ligand choice, temperature) by comparing coupling yields with non-fluorinated analogs. For instance, using 2-[4-Fluoro-3-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane as a boronic ester partner improves cross-coupling efficiency .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Hazard Codes: Refer to GHS classifications (e.g., H302: Harmful if swallowed; H315/H319: Skin/eye irritation) .
- Handling: Use nitrile gloves, fume hoods, and avoid contact with strong oxidizers.
- Storage: Store in amber vials under inert gas (N or Ar) at -20°C to prevent moisture-induced degradation .
Advanced: What strategies improve yield in multi-step syntheses involving this compound?
Answer:
- Intermediate Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) removes byproducts early.
- Catalyst Screening: Test Pd(PPh) vs. XPhos Pd G3 for coupling steps; the latter may reduce side reactions in sterically hindered systems .
- In Situ Monitoring: ReactIR tracks nitrile conversion in real time, enabling rapid optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
